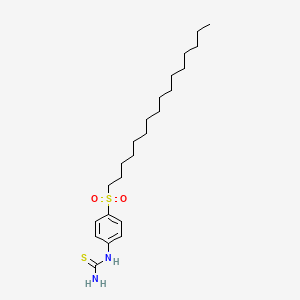
1-(Ethylamino)cyclohexanecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Ethylamino)cyclohexanecarbonitrile is an organic compound with the molecular formula C9H16N2. It is a derivative of cyclohexanecarbonitrile, where an ethylamino group is attached to the cyclohexane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Ethylamino)cyclohexanecarbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with ethylamine in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: For industrial-scale production, a one-pot synthesis method is often employed. This method involves the use of methanol as a solvent and a copper catalyst to facilitate the reaction. The process is designed to be environmentally friendly, with high atom efficiency and minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Ethylamino)cyclohexanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Ethylamino)cyclohexanecarbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which 1-(Ethylamino)cyclohexanecarbonitrile exerts its effects involves interactions with specific molecular targets. The ethylamino group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. Detailed studies on its mechanism of action are still ongoing .
Vergleich Mit ähnlichen Verbindungen
Cyclohexanecarbonitrile: Lacks the ethylamino group, making it less reactive in certain chemical reactions.
1-(Methylamino)cyclohexanecarbonitrile: Similar structure but with a methylamino group instead of an ethylamino group, leading to different reactivity and applications.
1-(Propylamino)cyclohexanecarbonitrile:
Uniqueness: 1-(Ethylamino)cyclohexanecarbonitrile is unique due to the presence of the ethylamino group, which enhances its reactivity and potential for forming various derivatives. This makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
22912-24-9 |
|---|---|
Molekularformel |
C9H16N2 |
Molekulargewicht |
152.24 g/mol |
IUPAC-Name |
1-(ethylamino)cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C9H16N2/c1-2-11-9(8-10)6-4-3-5-7-9/h11H,2-7H2,1H3 |
InChI-Schlüssel |
FVHNIWSSACDLBF-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1(CCCCC1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-Dibenzyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11957376.png)












